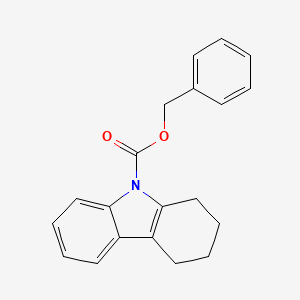
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are known for their nitrogen-containing aromatic heterocyclic structures, which exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate typically involves the hydrogenation of tetrahydrocarbazole derivatives. The process includes dissolving tetrahydrocarbazole in alcohol or ester solvents, followed by hydrogenation using hydrogen gas in the presence of a catalyst such as palladium or platinum . The reaction is usually conducted at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated carbazole compounds .
Wissenschaftliche Forschungsanwendungen
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate, known for its use in pharmaceutical intermediates and alkaloid synthesis.
Polycarbazole: A conducting polymer with excellent optoelectronic properties, used in nanodevices and electrochemical transistors.
Indole Derivatives: Compounds with a similar aromatic heterocyclic structure, known for their diverse biological activities and therapeutic potential.
Uniqueness
This compound is unique due to its specific benzyl ester functional group, which can influence its chemical reactivity and biological activity. This compound’s versatility in functionalization and stability makes it a valuable candidate for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C20H19NO2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
benzyl 1,2,3,4-tetrahydrocarbazole-9-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-4,6,8-10,12H,5,7,11,13-14H2 |
InChI-Schlüssel |
PQANRIYIDCOLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















